DAU 5884 hydrochloride
Overview
Description
DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . . It is synthetically derived .
Molecular Structure Analysis
The molecular formula of DAU 5884 hydrochloride is C17H22ClN3O3 . Its molecular weight is 351.83 Da . The compound is solid in form .Physical And Chemical Properties Analysis
DAU 5884 hydrochloride is a solid substance . It is soluble in water up to 100 mM and in DMSO up to 100 mM . The compound has a molecular weight of 351.83 Da and a molecular formula of C17H22ClN3O3 .Scientific Research Applications
Comprehensive Analysis of DAU 5884 Hydrochloride Applications
DAU 5884 hydrochloride is a selective muscarinic M3 receptor antagonist with various applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Airway Smooth Muscle Research
DAU 5884 hydrochloride: has been utilized in the study of airway smooth muscle physiology. It inhibits methacholine-dependent effects on cell proliferation and muscle contractility in bovine tracheal smooth muscle . This application is crucial for understanding the pathophysiology of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Neuropharmacology
The compound blocks cobrotoxin-induced transient A-type K(+) currents in dorsal root ganglion neurons . This is significant for research into pain mechanisms and the development of analgesics.
Gastrointestinal Motility Disorders
As an M3 receptor antagonist, DAU 5884 hydrochloride can be used to study gastrointestinal motility disorders. It helps in understanding the cholinergic regulation of gastrointestinal smooth muscle contraction.
Uterine Contraction Studies
Research on uterine contractions has benefited from DAU 5884 hydrochloride, particularly in characterizing muscarinic receptors in the guinea-pig uterus . This has implications for labor induction and the management of dysmenorrhea.
Safety And Hazards
DAU 5884 hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . During combustion, it may emit irritant fumes . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
Relevant Papers The compound has been mentioned in several papers. For instance, one study found that muscarinic M3 receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle . Another study characterized muscarinic receptors in the guinea-pig uterus .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DAU 5884 hydrochloride | |
CAS RN |
131780-47-7 | |
Record name | DAU 5884 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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